molecular formula C26H33N5O3 B12386174 GPR88 agonist 2

GPR88 agonist 2

Katalognummer: B12386174
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: LVUMROGMIIBKQA-YDHSSHFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to GPR88 Agonist 2

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a brain region crucial for various neuropsychiatric functions. The compound known as this compound, specifically RTI-13951-33, has garnered attention for its potential applications in treating a range of central nervous system disorders, including schizophrenia, bipolar disorder, addiction, and attention-deficit/hyperactivity disorder (ADHD) . This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.

Key Findings on Mechanism

  • Inhibition of Opioid Receptors : GPR88 co-expression dampens the signaling of various opioid receptors (mu, delta, kappa), indicating its role in modulating pain and reward pathways .
  • Impact on Dopamine Signaling : Genetic studies suggest that GPR88 influences dopamine system sensitivity, which is critical for understanding its role in disorders like ADHD and schizophrenia .

Schizophrenia and Bipolar Disorder

Research has linked GPR88 to several psychiatric conditions. Human genetic studies have demonstrated a positive association between GPR88 gene variants and susceptibility to schizophrenia and bipolar disorder . The use of GPR88 agonists may help restore normal signaling pathways disrupted in these disorders.

Addiction Treatment

This compound has shown promise in reducing alcohol-seeking behavior in animal models. Studies indicate that it can decrease both the consumption and motivation for alcohol, highlighting its potential as a therapeutic agent for addiction .

Attention-Deficit/Hyperactivity Disorder (ADHD)

The modulation of dopamine signaling by GPR88 makes it a candidate for ADHD treatment. Animal studies suggest that GPR88 knockout mice exhibit behaviors analogous to ADHD symptoms, indicating that agonists could potentially alleviate these symptoms .

Summary of Research Findings on this compound

StudyApplicationKey Findings
SchizophreniaPositive association with genetic variants; potential for therapeutic targeting.
Opioid ModulationInhibits opioid receptor signaling; alters pain response.
Alcohol AddictionReduces alcohol consumption and seeking behavior in mice.
ADHDModulates dopamine pathways; impacts hyperactivity-related behaviors.

Pharmacological Properties

PropertyValue
EC5045 nM
SelectivityHigh for GPR88
Brain PenetrationYes

Case Study 1: Alcohol Consumption Reduction

In a murine model, administration of RTI-13951-33 resulted in significant reductions in both voluntary alcohol consumption and motivation to seek alcohol. Behavioral assays indicated decreased impulsivity and improved decision-making related to substance use .

Case Study 2: Opioid Interaction

Research demonstrated that GPR88 agonists could modulate morphine-induced behaviors in mice. Mice lacking GPR88 exhibited heightened responses to morphine, suggesting that GPR88 agonists could be used to mitigate opioid withdrawal symptoms or enhance analgesic effects without increasing addiction risk .

Biologische Aktivität

GPR88 is an orphan G-protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum. It has emerged as a significant target for therapeutic interventions in neuropsychiatric disorders due to its involvement in dopaminergic signaling and potential role in various behavioral processes. This article focuses on the biological activity of GPR88 agonist 2-PCCA, detailing its pharmacological characterization, structure-activity relationships (SAR), and implications for drug discovery.

Overview of GPR88 and 2-PCCA

GPR88 is implicated in the modulation of striatal functions and has been linked to psychiatric disorders such as schizophrenia. Its activation is primarily mediated through Gαi signaling pathways, which inhibit adenylyl cyclase activity, leading to decreased cAMP levels. The compound 2-PCCA ([(1R, 2R)-2-(4-pyridyl)-1-cyclopropyl] acetic acid) has been identified as a potent agonist of GPR88, demonstrating significant biological activity in vitro and in vivo.

In Vitro Studies

In studies conducted with HEK293 cells stably expressing GPR88, 2-PCCA was shown to inhibit isoproterenol-stimulated cAMP accumulation in a concentration-dependent manner, with an EC50 value of approximately 877 nM. This inhibition was not observed in control cells lacking GPR88 expression, confirming that the effect is specific to GPR88 activation .

Table 1: In Vitro Activity of 2-PCCA

ParameterValue
EC50 (cAMP inhibition)877 nM
pEC506.06
Signaling PathwayGαi
Calcium MobilizationNo response

Structure-Activity Relationship (SAR)

A series of analogues of 2-PCCA were synthesized to explore the structural features critical for agonist activity. The (1R, 2R)-isomer exhibited significantly higher potency compared to its (1S, 2S)-counterpart, indicating the importance of stereochemistry in receptor interaction. Further modifications to the pyridine ring demonstrated that certain substitutions could enhance or diminish agonist activity .

Table 2: SAR Analysis of 2-PCCA Analogues

CompoundEC50 (nM)Notable Modifications
(1R, 2R)-2-PCCA877Original structure
(1S, 2S)-2-PCCA>10,000Inverted stereochemistry
RTI-12211Improved metabolic stability

In Vivo Activity

In vivo studies using animal models have demonstrated that 2-PCCA can modulate behaviors associated with alcohol consumption. Specifically, it reduced binge-like drinking behavior in mice without affecting locomotor activity, suggesting a potential therapeutic application for alcohol use disorders .

Case Study: Alcohol Consumption Behavior

In a controlled experiment involving wild-type and GPR88 knockout mice:

  • Objective : Assess the impact of 2-PCCA on alcohol consumption.
  • Method : Administered via intraperitoneal injection.
  • Results : Significant reduction in voluntary alcohol intake was observed in wild-type mice treated with 2-PCCA compared to controls; no effect was noted in knockout mice.

Eigenschaften

Molekularformel

C26H33N5O3

Molekulargewicht

463.6 g/mol

IUPAC-Name

N-methyl-1-[(2R)-2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[[(2S)-2-phenylpropanoyl]amino]ethyl]triazole-4-carboxamide

InChI

InChI=1S/C26H33N5O3/c1-5-18(2)17-34-22-13-11-21(12-14-22)23(15-31-16-24(29-30-31)26(33)27-4)28-25(32)19(3)20-9-7-6-8-10-20/h6-14,16,18-19,23H,5,15,17H2,1-4H3,(H,27,33)(H,28,32)/t18-,19-,23-/m0/s1

InChI-Schlüssel

LVUMROGMIIBKQA-YDHSSHFGSA-N

Isomerische SMILES

CC[C@H](C)COC1=CC=C(C=C1)[C@H](CN2C=C(N=N2)C(=O)NC)NC(=O)[C@@H](C)C3=CC=CC=C3

Kanonische SMILES

CCC(C)COC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC)NC(=O)C(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.